

T-1840383: A Technical Guide to its Downstream Effects

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Compound of Interest

Compound Name: T-1840383

Cat. No.: B15496051

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Introduction

T-1840383 is a potent, ATP-competitive small molecule inhibitor that demonstrates significant activity against both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[1] Dysregulation of the c-Met and VEGF signaling pathways is a hallmark of many human cancers, contributing to tumor growth, proliferation, invasion, and angiogenesis. **T-1840383**'s dual inhibitory action presents a promising therapeutic strategy for a broad spectrum of tumors by concurrently targeting these critical oncogenic pathways. This technical guide provides an in-depth overview of the downstream effects of **T-1840383**, including quantitative data on its inhibitory activities, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows involved.

Quantitative Data Summary

The inhibitory activity of **T-1840383** has been characterized across a range of protein kinases and in various cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of T-1840383

Kinase Target	IC50 (nmol/L)
c-Met	1.9
VEGFR-1	7.7
VEGFR-2	2.2
VEGFR-3	5.5
c-Mer	Similar to c-Met/VEGFRs
Ret	Similar to c-Met/VEGFRs
Ron	Similar to c-Met/VEGFRs
Rse	Similar to c-Met/VEGFRs
Tie-2	Similar to c-Met/VEGFRs
TrkA	Similar to c-Met/VEGFRs
Abl (mutant)	Similar to c-Met/VEGFRs
c-Kit (mutant)	Similar to c-Met/VEGFRs
FGFR2 (mutant)	Similar to c-Met/VEGFRs
PDGFR α (mutant)	Similar to c-Met/VEGFRs

Data compiled from Awazu et al., 2013.[\[1\]](#)

Table 2: In Vitro Cellular Activity of T-1840383

Cell Line	Assay	Endpoint	IC50 (nmol/L)
A549	HGF-induced c-Met Phosphorylation	Inhibition of p-Met	Not explicitly quantified in IC50
HUVEC	VEGF-induced VEGFR-2 Phosphorylation	Inhibition of p-VEGFR-2	Not explicitly quantified in IC50
Various	Cell Proliferation	Inhibition of Cell Growth	>10,000 in most cell lines
HUVEC	Endothelial Tube Formation	Inhibition of Tube Length and Branch Points	Not explicitly quantified in IC50
A549	Cell Scattering	Inhibition of HGF-induced scattering	Not explicitly quantified in IC50
A549	Cell Invasion	Inhibition of HGF-induced invasion	Not explicitly quantified in IC50

Data compiled from Awazu et al., 2013.[\[1\]](#)

Table 3: In Vivo Antitumor Activity of T-1840383 in Xenograft Models

Tumor Model	Dosing	T/C (%)*
Hs 746T (gastric)	50 mg/kg, p.o., qd	<0
MKN-45 (gastric)	50 mg/kg, p.o., qd	<0
SNU-5 (gastric)	50 mg/kg, p.o., qd	<0
U87-MG (glioblastoma)	50 mg/kg, p.o., qd	<0
A549 (lung)	50 mg/kg, p.o., qd	<0
Caki-1 (renal)	50 mg/kg, p.o., qd	<0

*T/C (%) represents the treatment versus control tumor volume. A value of <0% indicates tumor regression. Data compiled from the supplementary materials of Awazu et al., 2013.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of **T-1840383**'s downstream effects, based on the procedures described by Awazu et al., 2013.

In Vitro Kinase Inhibition Assay (AlphaScreen)

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **T-1840383** against various protein kinases.
- Methodology:
 - Kinase reactions were performed in 384-well plates.
 - The reaction mixture contained the respective kinase, a biotinylated peptide substrate, and ATP in a kinase buffer.
 - **T-1840383** was added at various concentrations.
 - The reaction was incubated at room temperature for a specified time.
 - The reaction was stopped by the addition of a detection mixture containing streptavidin-coated donor beads and phosphotyrosine-specific antibody-coated acceptor beads.
 - After incubation in the dark, the plates were read on an AlphaScreen reader to measure the proximity-based signal, which is inversely proportional to the kinase activity.
 - IC₅₀ values were calculated from the dose-response curves.

Western Blotting for c-Met and VEGFR-2 Phosphorylation

- Objective: To assess the inhibitory effect of **T-1840383** on ligand-induced phosphorylation of c-Met and VEGFR-2 in cultured cells.

- Methodology:
 - Cells (e.g., A549 for c-Met, HUVECs for VEGFR-2) were serum-starved overnight.
 - Cells were pre-treated with various concentrations of **T-1840383** for 1 hour.
 - Cells were stimulated with the respective ligand (HGF for c-Met, VEGF for VEGFR-2) for a short period (e.g., 10 minutes).
 - Cells were lysed in a buffer containing protease and phosphatase inhibitors.
 - Protein concentrations of the lysates were determined.
 - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane was blocked and then incubated with primary antibodies specific for phosphorylated c-Met (p-Met) or phosphorylated VEGFR-2 (p-VEGFR-2), and total c-Met or VEGFR-2 as a loading control.
 - The membrane was then incubated with a horseradish peroxidase-conjugated secondary antibody.
 - Protein bands were visualized using an enhanced chemiluminescence detection system.

Endothelial Cell Tube Formation Assay

- Objective: To evaluate the effect of **T-1840383** on the in vitro angiogenesis of human umbilical vein endothelial cells (HUVECs).
- Methodology:
 - 96-well plates were coated with Matrigel and allowed to solidify.
 - HUVECs were seeded onto the Matrigel-coated wells in a medium containing various concentrations of **T-1840383**.
 - Cells were stimulated with VEGF.

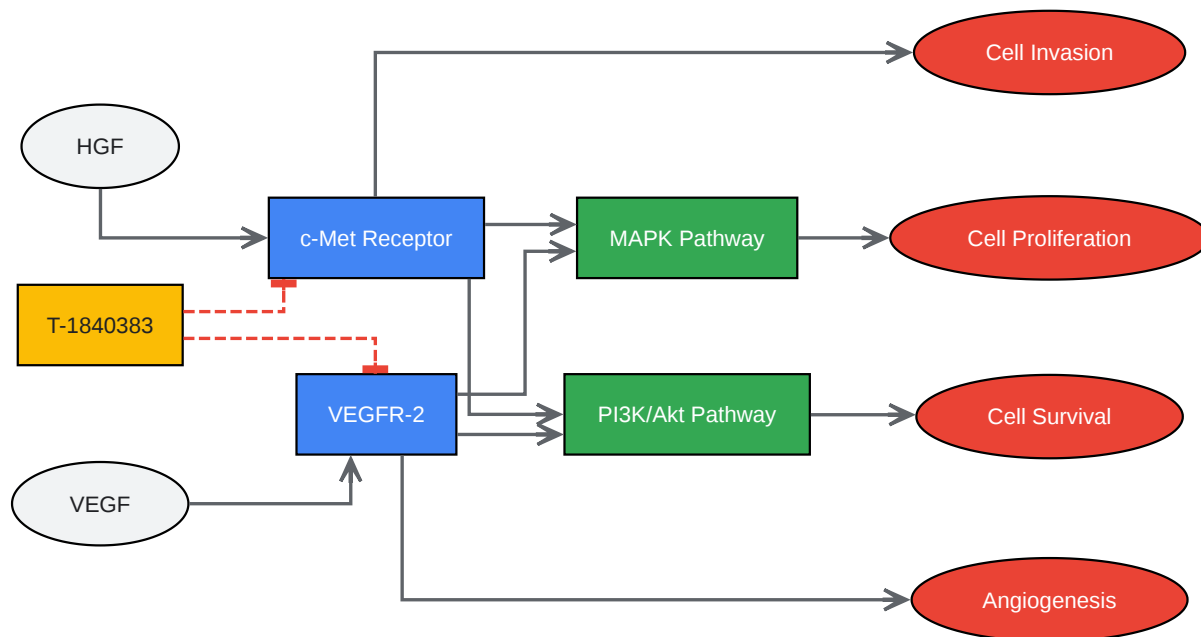
- Plates were incubated for several hours to allow for the formation of tube-like structures.
- The formation of capillary-like structures was observed and photographed under a microscope.
- The total length and number of branch points of the tube-like structures were quantified using image analysis software.

Tumor Xenograft Model

- Objective: To assess the in vivo antitumor efficacy of **T-1840383**.
- Methodology:
 - Human tumor cells were subcutaneously implanted into the flank of immunodeficient mice (e.g., BALB/c-nu/nu).
 - When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
 - **T-1840383** was administered orally, once daily, at a specified dose (e.g., 50 mg/kg).
 - Tumor volume was measured regularly using calipers and calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
 - The antitumor effect was evaluated by comparing the tumor growth in the treated group to the control group, and the T/C ratio was calculated.
 - At the end of the study, tumors were excised for further analysis, such as immunohistochemistry for p-Met and microvessel density.

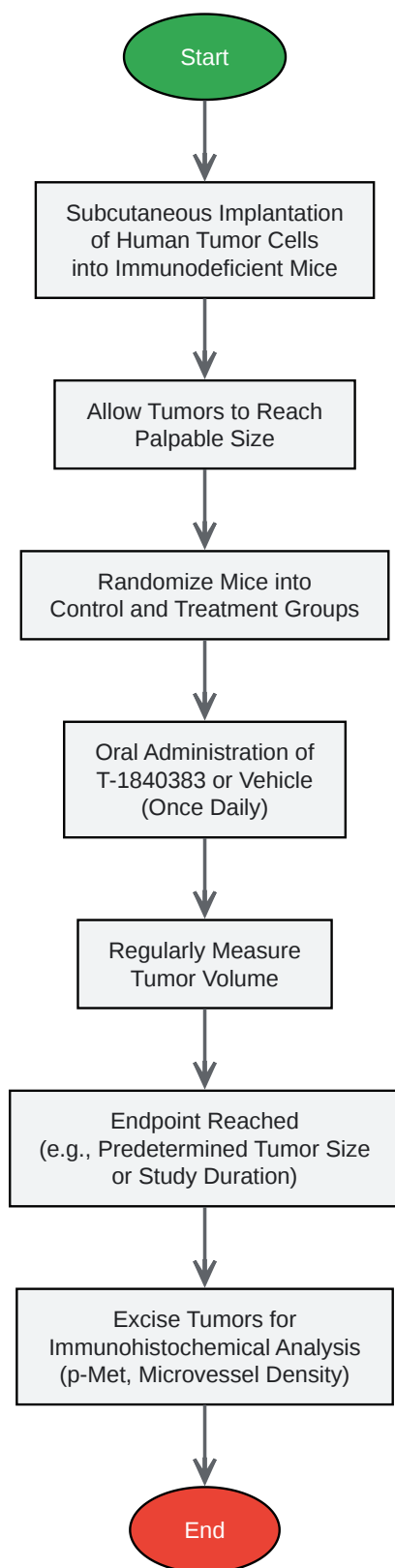
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by **T-1840383** and a typical experimental workflow.



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Caption: **T-1840383** Signaling Pathway Inhibition.



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Caption: In Vivo Xenograft Model Workflow.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
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